Cerium(IV) ammonium sulfate
Description
Historical Trajectories and Foundational Discoveries in Cerium(IV) Chemistry
The story of cerium chemistry begins in 1803. It was discovered concurrently by Jöns Jakob Berzelius and Wilhelm Hisinger in Sweden, and independently by Martin Heinrich Klaproth in Germany. wikipedia.orgrsc.orgperiodic-table.com Berzelius named the new element after the asteroid Ceres, which had been discovered just two years prior. wikipedia.orgnih.gov Initially, cerium was isolated as its oxide, a substance still referred to as ceria. wikipedia.org It wasn't until 1875 that a pure specimen of cerium metal was obtained by William Hillebrand and Thomas Norton. rsc.orgnih.gov
A pivotal moment in cerium's chemical history was the recognition of its dual oxidation states. Early researchers noted that cerium could form two types of salts: one series being colorless and the other yellowish-red. periodic-table.com This observation pointed to the existence of what we now know as the +3 (cerous) and +4 (ceric) oxidation states. The ability of cerium to maintain a stable +4 state in aqueous solution is a unique and defining characteristic among the lanthanide elements. wikipedia.orgperiodic-table.com This property is central to the chemistry of compounds like Cerium(IV) ammonium (B1175870) sulfate (B86663) and its utility as an oxidizing agent. The development of methods to prepare various cerium salts, including sulfates and the double salt with ammonium sulfate, laid the groundwork for its extensive use in chemical analysis and synthesis. periodic-table.com
Table 2: Key Historical Milestones in Cerium Chemistry
| Year | Discovery | Key Figure(s) | Significance |
|---|---|---|---|
| 1803 | Discovery of the element Cerium | J.J. Berzelius, W. Hisinger, M.H. Klaproth wikipedia.orgperiodic-table.com | First lanthanide to be discovered. wikipedia.org |
| 1803 | Naming of the element | J.J. Berzelius wikipedia.orgnih.gov | Named after the asteroid Ceres. wikipedia.org |
| 1839 | Separation of cerium(III) oxide | Carl Gustaf Mosander wikipedia.org | Advanced the purification of cerium from other rare earths. wikipedia.org |
| 1875 | First isolation of pure cerium metal | William Francis Hillebrand wikipedia.org | Enabled the study of the elemental properties. wikipedia.org |
| Early 19th Century | Identification of +3 and +4 oxidation states | Early researchers periodic-table.com | Established the fundamental redox chemistry of cerium. periodic-table.com |
Evolution of Research Paradigms and Theoretical Frameworks
The research landscape of cerium(IV) chemistry has undergone a significant transformation from its early applications to modern theoretical and catalytic studies. Initially, the strong oxidizing power of the Ce(IV) ion was harnessed in quantitative chemical analysis, a field known as cerimetry. Ceric sulfate, a related compound, was used extensively as a volumetric oxidizing agent in redox titrations, where the sharp color change between the yellow Ce(IV) and colorless Ce(III) ions serves as an excellent indicator. periodic-table.comnih.govtaylorandfrancis.com
The paradigm began to shift as researchers sought a deeper understanding of the fundamental properties that govern the reactivity of cerium(IV) compounds. A major focus has been on their electronic structure. Theoretical frameworks, such as density functional theory (DFT), have been employed to model these properties. hec.ac.ukaip.org A key concept that emerged is ligand-to-metal charge transfer (LMCT), which explains the origin of the intense color of Ce(IV) complexes and is fundamental to their photo-reactivity. nih.govrsc.org In an LMCT process, absorption of light promotes an electron from a ligand-based orbital to a metal-based orbital, which can initiate redox reactions. nih.govrsc.org
This deeper theoretical understanding has facilitated the evolution of cerium(IV) compounds from stoichiometric reagents to versatile catalysts. nih.gov While cerium(IV) ammonium nitrate (B79036) (CAN) has long been used as a single-electron oxidant in organic synthesis, recent research focuses on developing catalytic cycles that rely on the Ce(IV)/Ce(III) redox couple. acs.orgacs.org This approach allows for the development of more sustainable and efficient chemical transformations. nih.gov Advanced spectroscopic techniques and computational analyses have revealed that many cerium(IV) complexes possess complex, multiconfigurational electronic ground states, where the charge is not localized solely on the cerium ion but is delocalized over the ligands, influencing the compound's redox potential and reactivity. rsc.orgnsf.gov
Current Frontiers and Emerging Research Directions
Current research on cerium(IV) compounds, including Cerium(IV) ammonium sulfate, is focused on harnessing their unique redox and electronic properties for advanced applications. A prominent area of investigation is in materials science, particularly in the development of cerium-based metal-organic frameworks (MOFs). umn.eduacs.org These porous materials are of great interest for photocatalysis. umn.edu Research has shown that incorporating Ce(IV) into MOF nodes creates materials capable of ligand-to-metal charge transfer, which is crucial for separating photogenerated charges and driving chemical reactions like water splitting. nih.gov Theoretical studies suggest that the electronic properties of these Ce-MOFs can be precisely engineered by modifying the organic linkers or by doping the metal nodes, allowing for the optimization of their photocatalytic activity for specific reactions. aip.orgnih.gov
The renaissance of homogeneous cerium catalysis represents another major research frontier. nih.gov Scientists are designing new cerium complexes that can act as catalysts for a variety of organic transformations under mild conditions. nih.gov These catalytic systems leverage the Ce(IV)/Ce(III) redox couple, often initiated by light (photoredox catalysis), to generate reactive radical species. nih.gov This strategy has been applied to the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in synthetic chemistry. acs.org
Beyond catalysis, emerging applications for cerium(IV) compounds are being explored. For instance, new electrolytes containing cerium and ammonium sulfate are being investigated for use in slurry-based redox flow batteries, a technology for large-scale energy storage. confex.com Furthermore, cerium(IV) sulfate has been demonstrated as an efficient and reusable heterogeneous catalyst for the synthesis of complex organic molecules under environmentally friendly, solvent-free conditions. researchgate.net The intricate electronic structures of cerium(IV) complexes continue to be a subject of fundamental research, with studies focusing on how different ligand environments can tune the redox potential and stabilize the tetravalent state, offering insights for the design of new functional materials and catalysts. rsc.orgnsf.gov
Table 3: Emerging Research Applications of Cerium(IV) Compounds
| Research Area | Application | Underlying Principle |
|---|---|---|
| Photocatalysis | Water splitting, CO₂ reduction in MOFs nih.govumn.eduacs.org | Ligand-to-metal charge transfer (LMCT) in Ce-based MOFs facilitates charge separation. nih.gov |
| Homogeneous Catalysis | Redox-mediated organic transformations nih.gov | Utilizing the Ce(IV)/Ce(III) redox couple, often photo-assisted, to generate reactive radicals for synthesis. nih.gov |
| Heterogeneous Catalysis | One-pot synthesis of organic compounds researchgate.net | Cerium(IV) sulfate acts as a solid acid catalyst that is reusable and effective under solvent-free conditions. researchgate.net |
| Energy Storage | Electrolytes for redox flow batteries confex.com | The Ce(IV)/Ce(III) couple in an ammonium sulfate medium is explored for electrochemical energy storage. confex.com |
| Advanced Synthesis | Oxidative addition and C-C bond formation acs.org | Use of Cerium(IV) ammonium nitrate (CAN) to mediate the synthesis of complex organic structures like dihydrofurans. acs.org |
Structure
2D Structure
Properties
IUPAC Name |
tetraazanium;cerium(4+);tetrasulfate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNAMBGKEDPVGQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH20N4O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897728 | |
| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-47-9 | |
| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Preparation Methodologies of Cerium Iv Ammonium Sulfate
Controlled Laboratory Synthesis Routes and Optimization
The preparation of high-purity cerium(IV) ammonium (B1175870) sulfate (B86663) in a laboratory setting involves carefully controlled reaction pathways to ensure optimal yield and product quality. A common method involves the dissolution of a cerium(III) salt, followed by oxidation to cerium(IV) and subsequent precipitation of the cerium(IV) ammonium sulfate complex.
A patented method outlines a process starting with the dissolution of cerium carbonate in a sulfuric acid solution to form a cerous sulfate solution. google.com This is followed by the addition of a mixed solution of ammonia (B1221849) water and hydrogen peroxide to oxidize the cerium(III) to cerium(IV), leading to the formation of a cerium hydroxide (B78521) suspension. google.com Finally, the addition of a sulfuric acid solution and heating facilitates the crystallization of high-purity this compound. google.com
Impact of Reactant Stoichiometry on Product Purity and Yield
The stoichiometry of the reactants plays a crucial role in determining the purity and yield of the final product. The precise ratio of cerium salt, ammonium sulfate, and oxidizing agent must be maintained to ensure the complete formation of the desired complex and to minimize the presence of unreacted starting materials or side products.
For instance, in the synthesis involving cerium carbonate, the concentration of the initial sulfuric acid solution and the molar ratios of ammonia and hydrogen peroxide are critical parameters. google.com One example specifies dissolving 200g of cerium carbonate in 1.16L of 0.75mol/L sulfuric acid. google.com Another variation uses 1000g of cerium carbonate in 7.84L of 0.5mol/L sulfuric acid. google.com The subsequent oxidation step also requires careful control of the ammonia and hydrogen peroxide concentrations to achieve high product purity. google.com Research has shown that using at least four molecular proportions of an organic acid salt per atom of cerium is preferable to achieve a complete reaction. google.com
Table 1: Exemplary Reactant Stoichiometry in Laboratory Synthesis
| Starting Cerium Compound | Sulfuric Acid Concentration | Ammonia Water Concentration | Hydrogen Peroxide Concentration | Product Purity |
|---|---|---|---|---|
| Cerium Carbonate (200g) | 0.75 mol/L | 3 mol/L | 1.51 mol/L | >99.99% |
| Cerium Carbonate (1000g) | 0.5 mol/L | 4 mol/L | 4.1 mol/L | >99.99% |
| Cerium Carbonate (2000g) | 0.4 mol/L | 6 mol/L | 5.82 mol/L | >99.99% |
This table presents data from a patented synthesis method, illustrating the impact of varying reactant concentrations on achieving high product purity. google.com
Influence of Reaction Conditions on Crystallinity and Morphology
Reaction conditions such as temperature, reaction time, and pH significantly influence the crystallinity and morphology of the resulting this compound crystals.
During the synthesis, the reaction temperature for the oxidation of cerous sulfate can range from 20°C to 30°C. google.com Following the initial reaction, the mixture is heated to between 85°C and 100°C and stirred for 1 to 3 hours to form the cerium hydroxide suspension. google.com The final crystallization step, upon addition of sulfuric acid, is also temperature-controlled, for instance at 50°C, followed by heating to 95°C to promote crystal growth. google.com The morphology of the resulting crystals can be observed through techniques like scanning electron microscopy. google.com The choice of solvent also plays a role; for example, the compound is soluble in water and dilute sulfuric acid but not in ethanol (B145695). aemree.comfishersci.be
Scalable Industrial Preparation Techniques
The large-scale production of this compound requires robust and efficient manufacturing processes. Industrial synthesis often starts with cerium(IV) oxide, which is reacted with sulfuric acid. wikipedia.org Another approach involves the electrochemical synthesis of aromatic aldehydes, ketones, and quinones using ceric methanesulfonate, which can be a precursor in some industrial pathways. wikipedia.org
Process Engineering Considerations for Large-Scale Production
For industrial-scale production, process engineering focuses on optimizing reaction vessels, material handling, and process control to ensure consistent product quality and operational efficiency. The reaction of cerium(IV) oxide with concentrated sulfuric acid is a historical method for producing the tetrahydrate. wikipedia.org The process involves handling corrosive materials and managing the exothermic nature of the reaction.
Typical bulk packaging for the final product includes palletized plastic pails, fiber and steel drums, and super sacks for large quantities, indicating the considerations for handling and transportation in an industrial context. americanelements.com
Environmental Footprint Analysis of Synthetic Pathways
The environmental impact of producing this compound is an important consideration. A patented "green cycle" method aims to minimize waste and environmental harm. google.com This process emphasizes the recycling of reagents and the reduction of hazardous byproducts. The final product is washed with acetone (B3395972) and dried at a low temperature (20°C), which can be a more environmentally friendly alternative to high-temperature drying methods. google.com The disposal of waste materials must adhere to national and local regulations, with an emphasis on not mixing chemical waste and handling uncleaned containers as the product itself. sigmaaldrich.com
Advanced Crystallization and Purification Strategies
Achieving high purity, often exceeding 99.99%, requires advanced crystallization and purification techniques. google.com After the initial crystallization, the product is typically separated by suction filtration or centrifugation. google.com
Washing the crystals is a critical step to remove impurities. A common method involves washing the crystals multiple times with acetone at a controlled temperature (e.g., 20°C). google.com This is followed by centrifugation and drying. google.com The solubility properties of this compound, being soluble in water and dilute acids but insoluble in ethanol, are key to designing effective purification strategies. aemree.comwikipedia.org For instance, impurities that are soluble in ethanol can be washed away.
In some processes, the final product is a crystalline powder. google.com The quality of the product can be assessed by its solubility in water; a high-purity product should dissolve clearly without any insoluble matter. google.com
Recrystallization Techniques for Enhanced Purity
Recrystallization is a fundamental purification technique used to obtain solid compounds of high purity by separating them from soluble and insoluble impurities. The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An impure solid is dissolved in a suitable hot solvent to form a saturated solution, which is then allowed to cool. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
For this compound, purification via crystallization is a critical step in its synthesis, particularly for applications requiring high-purity material, such as in analytical chemistry and catalysis. gfschemicals.comgoogle.com A documented method for producing high-purity this compound with a purity exceeding 99.99% involves a controlled crystallization process from a sulfuric acid solution. google.comnih.gov
The process begins with the dissolution of a cerium precursor, such as cerium carbonate, in a sulfuric acid solution. google.com After oxidation to the Ce(IV) state, the conditions are adjusted to induce crystallization. Key parameters, including pH, temperature, and stirring, are carefully controlled to promote the formation of well-defined, high-purity crystals. nih.gov The resulting crystals are then separated from the solution by filtration or centrifugation, washed to remove any remaining mother liquor and soluble impurities, and subsequently dried. google.comnih.gov A dilute sulfuric acid solution is often used for washing the crystals to prevent hydrolysis. gfschemicals.com
The table below outlines typical parameters for the synthesis and crystallization of high-purity this compound as derived from established preparation methods. google.com
| Parameter | Value / Condition | Purpose |
| Starting Material | Cerium Carbonate (rare earth purity ≥99.99%) | Source of cerium |
| Initial Solvent | Sulfuric Acid (0.1 - 0.75 mol/L) | Dissolves cerium precursor |
| Oxidation Step | Addition of Hydrogen Peroxide & Ammonia Water | Oxidizes Ce(III) to Ce(IV) |
| Crystallization Medium | Sulfuric Acid Solution (50-98%) | Induces crystallization of the final product |
| Solution pH | Controlled between 1 and 3 | Optimizes for Ce(IV) stability and crystallization |
| Temperature | Heating and stirring | Promotes crystal growth |
| Final Purity | > 99.99% | High-purity product suitable for advanced applications |
| Ce⁴⁺ / ∑Ce Ratio | > 99.5% | Ensures high content of the active tetravalent cerium |
This interactive table summarizes the conditions for a high-purity synthesis and crystallization process.
Repeated recrystallization can be employed to further enhance purity, although this may result in some loss of the product. gfschemicals.com The final product is typically an orange to yellow crystalline powder. glentham.comwikipedia.org
Separation and Characterization of Polymorphic Forms
Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. While polymorphism is a known phenomenon for related compounds, such as the orthorhombic and monoclinic forms of cerium(IV) sulfate hydrate, extensive documentation of polymorphic forms for this compound is not prevalent in the reviewed literature.
The characterization of the crystal structure of this compound has, however, been performed. A crystallographic study has determined that the compound crystallizes to form a complex structure. wikipedia.org This analysis revealed the presence of a dimeric anion, [Ce₂(SO₄)₈]⁸⁻, in which each cerium atom is coordinated by nine oxygen atoms from the sulfate groups in a distorted tricapped trigonal prism geometry. wikipedia.org Consequently, the chemical formula is sometimes represented as (NH₄)₈[Ce₂(SO₄)₈]·4H₂O to better reflect this structural arrangement. wikipedia.org
Standard analytical techniques are employed to confirm the identity and phase purity of synthesized this compound.
X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure of a solid. In industrial and laboratory synthesis, XRD is used to perform phase analysis, confirming that the desired crystalline structure of this compound has been formed and that no other crystalline impurity phases are present. google.com
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are methods used to study the thermal behavior of materials. unimelb.edu.auiitk.ac.in DSC measures heat flow differences between a sample and a reference as a function of temperature, which can identify phase transitions that may indicate polymorphism. unimelb.edu.au TGA measures changes in mass with temperature, providing information on thermal stability and decomposition, such as the loss of water of hydration. unimelb.edu.auresearchgate.net The reported melting point for this compound dihydrate is 130 °C. wikipedia.orgsigmaaldrich.com
The table below summarizes the known structural information and the analytical methods used for characterization.
| Characterization Aspect | Finding / Technique | Reference |
| Known Crystal Structure | Contains the [Ce₂(SO₄)₈]⁸⁻ anion; Ce atoms are 9-coordinated. | wikipedia.org |
| Common Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | glentham.comwikipedia.org |
| Alternative Formula | (NH₄)₈[Ce₂(SO₄)₈]·4H₂O (Reflects dimeric anion) | wikipedia.org |
| Phase Purity Analysis | X-ray Diffraction (XRD) | google.com |
| Thermal Behavior Analysis | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | unimelb.edu.auiitk.ac.in |
This interactive table provides details on the characterized structure and analytical techniques for this compound.
While the separation of different polymorphs is not described, these characterization techniques are essential for ensuring the quality, purity, and structural integrity of this compound.
Structural Elucidation and Sophisticated Characterization of Cerium Iv Ammonium Sulfate
Spectroscopic Probes for Molecular and Electronic Structure
Spectroscopic methods are instrumental in defining the local atomic arrangement and electronic characteristics of cerium(IV) ammonium (B1175870) sulfate (B86663).
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Coordination Environment
X-ray Absorption Near Edge Structure (XANES) for Oxidation State Verification
X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Ce L₃-edge is a powerful tool for confirming the +4 oxidation state of cerium. acs.orgnih.gov The Ce L₃-edge XANES spectrum for a Ce(IV) compound typically exhibits a characteristic double-peak feature. researchgate.netrsc.org This signature arises from electron transitions from the 2p core level to empty 5d states, with the shape and intensity of the peaks being sensitive to the 4f electron occupancy. acs.org The presence of this distinct doublet unequivocally confirms the formal +4 oxidation state of cerium in the compound, distinguishing it from the single-peak spectrum characteristic of Ce(III) species. acs.orgresearchgate.net
Infrared and Raman Spectroscopies for Vibrational Modes
Infrared (IR) and Raman spectroscopies probe the vibrational modes of the constituent polyatomic ions, namely the ammonium (NH₄⁺) and sulfate (SO₄²⁻) groups, within the crystal lattice.
The sulfate ion (SO₄²⁻) possesses four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). mdpi.com In the Raman spectrum of cerium(IV) ammonium sulfate, a strong peak corresponding to the symmetric stretching mode (ν₁) of the sulfate ion is expected around 986 cm⁻¹. researchgate.net The IR spectrum would prominently feature the asymmetric stretching (ν₃) and bending (ν₄) modes. researchgate.net
The ammonium ion (NH₄⁺) also has four fundamental vibrational modes: symmetric stretch (ν₁), in-plane bend (ν₂), asymmetric stretch (ν₃), and out-of-plane bend (ν₄). mdpi.com These modes are observable in both IR and Raman spectra, with characteristic frequencies for N-H stretching appearing around 3300 cm⁻¹. mdpi.com
The table below summarizes the characteristic vibrational modes for the ionic groups in this compound.
| Ion | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| SO₄²⁻ | ν₁ (Symmetric Stretch) | ~974-986 |
| ν₂ (Symmetric Bend) | ~416-526 | |
| ν₃ (Asymmetric Stretch) | ~1104 | |
| ν₄ (Asymmetric Bend) | ~597-769 | |
| NH₄⁺ | ν₁ (Symmetric Stretch) | ~3030 |
| ν₂ (In-plane Bend) | ~1724 | |
| ν₃ (Asymmetric Stretch) | ~3125-3143 | |
| ν₄ (Out-of-plane Bend) | ~1408-1419 |
Data compiled from multiple sources. mdpi.comresearchgate.netresearchgate.net
Crystallographic Insights into Solid-State Architecture
X-ray diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction Analysis of Crystal Structures
Single-crystal X-ray diffraction provides the most detailed picture of the crystal structure. A crystallographic study has shown that this compound contains a complex dimeric anion, [Ce₂(SO₄)₈]⁸⁻. wikipedia.org In this structure, each cerium atom is coordinated to nine oxygen atoms from the bridging and terminal sulfate ligands. The coordination geometry around each cerium center is best described as a distorted tricapped trigonal prism. wikipedia.org The ammonium ions and water molecules are situated within the crystal lattice, participating in a network of hydrogen bonds.
Powder X-ray Diffraction for Phase Identification and Lattice Parameters
Powder X-ray diffraction (PXRD) is a fundamental technique for phase identification and the determination of lattice parameters. The PXRD pattern of a crystalline material provides a unique fingerprint based on the positions and intensities of the diffraction peaks. For this compound, PXRD would be used to confirm the phase purity of a synthesized sample by comparing its diffraction pattern to a reference pattern derived from the known crystal structure. Although specific lattice parameters for (NH₄)₄Ce(SO₄)₄·2H₂O were not found in the search results, this technique would be the standard method for their determination.
Solution-Phase Speciation and Complexation Studies
The behavior of cerium(IV) in aqueous solutions is significantly influenced by the surrounding medium, particularly the type and concentration of acid present. In sulfuric acid, cerium(IV) engages in complex interactions with water molecules and sulfate or bisulfate ions, leading to the formation of various complex species. Understanding this speciation is crucial for controlling its reactivity.
Identification of Aqua and Sulfate/Bisulfate Complexes of Ce(IV)
In sulfuric acid solutions, cerium(IV) does not exist as a simple hydrated ion. Instead, it forms distinct complexes with sulfate (SO₄²⁻) and/or bisulfate (HSO₄⁻) anions, in addition to water molecules. umich.eduacs.org Spectroscopic studies, specifically Extended X-ray Absorption Fine Structure (EXAFS), combined with Density Functional Theory (DFT) calculations, have been instrumental in identifying the predominant species. umich.edunih.gov
Research indicates a significant structural change in the first coordination shell when cerium is oxidized from Ce(III) to Ce(IV) in sulfuric acid. acs.orgnih.gov While Ce(III) exists as a simple aqua-ion, [Ce(H₂O)₉]³⁺, the Ce(IV) ion readily complexes with the anions from the acid. acs.orgnih.gov
Initial analyses considered various complexes, including those with one or two sulfate or bisulfate ligands. acs.org However, further investigation and DFT modeling have shown that a complex with three bisulfate ligands is the most energetically favorable and dominant species in sulfuric acid. umich.edunih.gov The identified dominant species is [Ce(H₂O)₆(HSO₄)₃]⁺. acs.orgnih.gov The preference for bisulfate over sulfate complexation is also supported by the relative acid dissociation constants, which indicate that HSO₄⁻ is present at a much higher concentration than SO₄²⁻ in the acidic medium. nih.gov
Quantitative Determination of Coordination Numbers and Ligand Distances
Detailed structural information for the Ce(IV) complexes in sulfuric acid has been obtained through co-fitting of EXAFS data from both the Ce K-edge and L₃-edge. umich.eduacs.org These analyses provide precise measurements of the number of coordinating atoms (coordination number, CN) and the distances between the central cerium ion and the atoms of its ligands.
The data confirms the presence of both oxygen and sulfur atoms in the first coordination shell of the Ce(IV) ion, which is direct evidence of sulfate or bisulfate complexation. umich.edu The analysis yielded a Ce⁴⁺–O coordination number of 8.6 ± 0.5 and a Ce⁴⁺–S coordination number of 3.0 ± 0.7. acs.org The measured bond lengths were determined to be 2.382 ± 0.006 Å for the Ce⁴⁺–O distance and 3.671 ± 0.016 Å for the Ce⁴⁺–S distance. acs.org While EXAFS cannot definitively distinguish between coordinated sulfate and bisulfate due to similar Ce-S scattering distances, DFT calculations support the bisulfate complex, [Ce(H₂O)₆(HSO₄)₃]⁺, as the most stable structure consistent with these experimental coordination numbers. umich.edunih.gov
| Parameter | Value | Source |
|---|---|---|
| Ce⁴⁺–O Coordination Number | 8.6 ± 0.5 | acs.org |
| Ce⁴⁺–S Coordination Number | 3.0 ± 0.7 | acs.org |
| Ce⁴⁺–O Bond Distance (Å) | 2.382 ± 0.006 | acs.org |
| Ce⁴⁺–S Bond Distance (Å) | 3.671 ± 0.016 | acs.org |
Dimer and Polymer Formation in Different Acid Media
The tendency of Ce(IV) ions to form dimeric or polymeric species in solution is highly dependent on the acid medium. In acids like perchloric acid (HClO₄) and nitric acid (HNO₃), the formation of Ce(IV) dimers has been proposed. umich.edunih.gov However, in sulfuric acid, there is no evidence of cerium dimer formation for Ce(IV) concentrations ranging from 0.05 to 1.0 M. nih.gov
Redox Chemistry and Mechanistic Investigations of Cerium Iv Ammonium Sulfate
Fundamental Electron Transfer Mechanisms
The redox chemistry of cerium(IV) ammonium (B1175870) sulfate (B86663) is fundamentally governed by the Ce(IV)/Ce(III) couple, which involves a single-electron transfer. The mechanisms of these electron transfer processes are complex and can be significantly influenced by the surrounding chemical environment, particularly the nature of the ligands coordinated to the cerium ions. In aqueous sulfuric acid, the medium in which cerium(IV) ammonium sulfate is typically utilized, the electron transfer pathways are a subject of detailed investigation.
Electron transfer reactions are broadly classified into two categories: outer-sphere and inner-sphere mechanisms. In an outer-sphere electron transfer , the coordination shells of the reactants remain intact, and the electron tunnels from the reductant to the oxidant. This process is typically characterized by a weak interaction between the reactants. In contrast, an inner-sphere electron transfer involves the formation of a bridged complex where a ligand is shared between the oxidant and the reductant, facilitating the electron transfer through this covalent linkage.
Despite this direct involvement of the inner coordination shell, kinetic studies have shown that the redox kinetics are largely independent of the electrode material used, a characteristic hallmark of an outer-sphere electron transfer. nih.gov This apparent contradiction is reconciled by a proposed two-step mechanism: a rapid chemical step involving ligand exchange followed by a rate-determining electron transfer step that behaves as an outer-sphere process. nih.gov
Ligand exchange is a crucial step in the redox chemistry of this compound in acidic media. The transformation between the Ce(III) aqua ion and the sulfato-complex of Ce(IV) necessitates the exchange of water and sulfate/bisulfate ligands. acs.org The proposed mechanism involves a pre-equilibrium where the Ce(IV) species, [Ce(H₂O)₆(HSO₄)₃]⁺, exchanges its bisulfate ligands with water molecules to form an aqua-complex, [Ce(H₂O)₉]⁴⁺. This is then followed by the rate-determining outer-sphere electron transfer to the Ce(III) aqua ion. nih.gov
The energy associated with this ligand exchange has a significant thermodynamic consequence. The complexation of Ce(IV) by sulfate/bisulfate ions is energetically favorable and is responsible for the substantial shift in the redox potential of the Ce(III)/Ce(IV) couple in sulfuric acid compared to a non-complexing medium like perchloric acid. acs.orgnih.gov For instance, the shift in redox potential from 1 M HClO₄ to 1 M H₂SO₄ corresponds to a free energy change of -28.9 kJ/mol, which is in good agreement with the DFT-predicted ligand-exchange free energy. acs.orgnih.gov This demonstrates that the ligands not only participate mechanistically in the reaction but also tune the fundamental thermodynamic properties of the redox couple.
Kinetic and Thermodynamic Aspects of Redox Reactions
The rates of redox reactions involving this compound are sensitive to various factors, including the concentrations of reactants, temperature, and the nature of the substrate being oxidized.
Kinetic studies on the oxidation of various organic substrates by cerium(IV) in sulfuric acid medium have revealed different reaction orders depending on the substrate and reaction conditions. Often, the reaction exhibits first-order kinetics with respect to the concentration of Ce(IV). arabjchem.orgresearchgate.net The order with respect to the substrate can be first-order or fractional, which often suggests the formation of an intermediate complex between the cerium(IV) species and the substrate. researchgate.net
For example, in the oxidation of formic acid by cerium(IV) sulfate, the reaction is first order in Ce(IV) and shows a fractional order of 0.66 with respect to formic acid. researchgate.net Similarly, the oxidation of l-methionine by this compound is first order with respect to both the oxidant and the substrate. arabjchem.org The rate of reaction can be expressed by a rate law, and the corresponding rate constants can be determined experimentally.
| Substrate | Order with respect to [Ce(IV)] | Order with respect to [Substrate] | Reference |
|---|---|---|---|
| Formic Acid | 1 | 0.66 | researchgate.net |
| L-Methionine | 1 | 1 | arabjchem.org |
| L-Leucine (K⁺ catalyzed) | Inverse | 1 | iosrjournals.org |
| Triethanolamine | 1 | 1 | researchgate.net |
| Citric Acid | 1 | 1 |
The pseudo-first-order rate constants (k_obs) are often determined under conditions where the substrate is in large excess. The second-order rate constant can then be calculated from k_obs.
| Substrate | Conditions | Rate Constant (k) | Reference |
|---|---|---|---|
| L-Alanine (Ag⁺ catalyzed) | [H₂SO₄] = 1.0 mol dm⁻³, T = 298 K | k' = 2.45 x 10⁻² dm³ mol⁻¹ s⁻¹ | arabjchem.org |
| Benzohydroxamic Acid | H₂SO₄ medium | - | arabjchem.org |
The rate of oxidation reactions involving this compound generally increases with temperature, as expected from the principles of chemical kinetics. This temperature dependence allows for the determination of important thermodynamic parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), through the application of the Arrhenius and Eyring equations.
The activation energy represents the minimum energy required for a reaction to occur and provides insight into the reaction mechanism. For instance, the activation energy for the Ce(III)/Ce(IV) charge transfer on a platinum electrode in sulfuric acid has been determined to be 48.3 ± 21 kJ/mol. acs.org In the oxidation of benzohydroxamic acid by ceric ammonium sulfate, the activation energy was found to be 62.6 ± 2.6 kJ/mol. arabjchem.org
| Reaction/Substrate | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) | Reference |
|---|---|---|---|---|
| Ce(III)/Ce(IV) Charge Transfer on Pt | 48.3 ± 21 | - | - | acs.org |
| Benzohydroxamic Acid | 62.6 ± 2.6 | - | - | arabjchem.org |
| Dissolution of CeO₂ in H₂SO₄ | 120 | - | - | researchgate.net |
Influence of Media and Ligands on Redox Potential and Reactivity
The redox potential and reactivity of the Ce(IV)/Ce(III) couple are highly dependent on the composition of the reaction medium and the presence of coordinating ligands.
In aqueous solutions, the standard redox potential of the Ce(IV)/Ce(III) couple varies significantly with the nature of the acid present. This is primarily due to the differential complexation of the Ce(IV) and Ce(III) ions by the anions of the acid. Ce(IV), with its higher charge density, forms more stable complexes than Ce(III). In strongly complexing media like sulfuric acid, the Ce(IV) state is stabilized to a greater extent than the Ce(III) state, which leads to a lower (less positive) redox potential compared to non-complexing media.
The formal potential of the Ce(III)/Ce(IV) couple is +1.70 V in 1 M perchloric acid (a non-complexing acid), whereas it is +1.44 V in 1 M sulfuric acid. researchgate.net This difference highlights the significant stabilizing effect of sulfate and bisulfate ligands on the Ce(IV) ion. In sulfuric acid, Ce(IV) exists as various sulfato-complexes, such as [Ce(SO₄)]²⁺, [Ce(SO₄)₂], and [HCe(SO₄)₃]⁻. researchgate.net The formation of these stable complexes lowers the free energy of the Ce(IV) ion, thereby making it a less powerful oxidizing agent than in perchloric acid.
The concentration of sulfuric acid also plays a crucial role. Studies have shown that the formal redox potential of the Ce(III)/Ce(IV) couple decreases as the concentration of sulfuric acid increases. researchgate.net This is attributed to the increased formation of higher-order sulfato-complexes of Ce(IV). Conversely, the rate of some oxidation reactions has been observed to decrease with increasing sulfuric acid concentration, which may be due to the formation of less reactive polymeric or higher-coordinated Ce(IV) species. researchgate.netiosrjournals.org
The introduction of other ligands can further modify the redox potential and reactivity. For example, the complexation of Ce(IV) with fluoride ions in a sulfuric acid medium leads to a decrease in the formal potential, indicating that the fluoride complex is favorable for the oxidation of Ce(III). srce.hr In general, ligands that preferentially bind to and stabilize the Ce(IV) state will lower the redox potential, while ligands that stabilize the Ce(III) state would have the opposite effect. The ability to tune the redox properties of cerium complexes through ligand derivatization is an active area of research.
| Acid Medium (1 M) | Formal Redox Potential (E°') vs. SHE (V) | Reference |
|---|---|---|
| Perchloric Acid (HClO₄) | +1.70 | researchgate.net |
| Nitric Acid (HNO₃) | +1.61 | |
| Sulfuric Acid (H₂SO₄) | +1.44 | researchgate.net |
Effects of Acid Concentration and Anion Complexation (Sulfate, Bisulfate, Nitrate)
The standard redox potential of the Ce(IV)/Ce(III) couple varies significantly with the composition of the acidic medium due to the differential complexation of the two oxidation states. wikipedia.org In sulfuric acid solutions, the potential is markedly lower than in non-complexing acids like perchloric acid. researchgate.net This shift is attributed to the strong complexation of the smaller, more highly charged Ce(IV) ion by sulfate and bisulfate anions, which stabilizes the +4 oxidation state more than the +3 state. researchgate.net
Experimental studies have shown that the redox potential of the Ce³⁺/Ce⁴⁺ couple becomes more negative as the concentration of sulfuric acid increases. researchgate.net This is a direct consequence of the formation of stable sulfato complexes with Ce(IV). In sulfuric acid, the dominant Ce(IV) species is believed to be [Ce(H₂O)₆(HSO₄)₃]⁺, where three bisulfate ions are coordinated to the metal center. acs.orgnih.gov In contrast, the Ce(III) ion primarily exists as the hydrated aqua-ion, [Ce(H₂O)₉]³⁺, with minimal complexation by sulfate or bisulfate. acs.orgnih.govumich.edu The significant structural and coordinative change between the oxidized and reduced forms is a key feature of its redox chemistry in sulfate media. umich.edu
In nitric acid, complexation also occurs, though the effect on the redox potential is different from that in sulfuric acid. The lower potential observed at higher nitric acid concentrations is thought to result from the substitution of nitrate (B79036) for hydroxyl groups in the coordination sphere of the cerium ion. acs.org The formation of Ce(IV)-nitrate complexes, such as the 12-coordinate [Ce(NO₃)₆]²⁻ anion found in ceric ammonium nitrate (CAN), is well-established. wikipedia.orgnih.gov These complexes are also crucial in understanding the redox behavior in nitrate media. researchgate.netsoton.ac.uk
The table below summarizes the effect of acid concentration on the formal redox potential of the Ce(IV)/Ce(III) couple.
| Acid Medium | Acid Concentration | Formal Potential (E₀') vs. SHE | Reference |
| H₂SO₄ | 1 M | 1.44 V | researchgate.net |
| HClO₄ | 1 M | 1.74 V | researchgate.net |
| HNO₃ | 1 M | 1.61 V | acs.org |
| HNO₃ | 8 M | 1.42 V | acs.org |
Ligand Field Effects on Ce(III)/Ce(IV) Couple Asymmetry
The charge transfer between Ce(III) and Ce(IV) is characterized by extreme asymmetry, which is strongly influenced by ligand field effects. acs.orgnih.gov This asymmetry arises from the substantial reorganization of the coordination sphere that accompanies the change in oxidation state. As noted previously, Ce(III) in aqueous acid is typically coordinated by nine water molecules, whereas Ce(IV) forms strong complexes with anions present in the solution, leading to a different coordination number and geometry. acs.orgnih.gov This structural rearrangement introduces a significant energy barrier to electron transfer.
The electronic configuration of cerium is also a critical factor. Ce(III) has a [Xe]4f¹ configuration, while Ce(IV) has a noble gas [Xe] configuration. wikipedia.org The single 4f electron in Ce(III) is relatively shielded, but the choice of ligands can modulate the stability of the oxidation states and thus the redox potential. Electron-donating ligands tend to stabilize the higher Ce(IV) oxidation state, shifting the redox potential to more negative values. rsc.orgnih.govacs.org Conversely, electron-withdrawing ligands favor the Ce(III) state. nih.gov This tunability of the redox potential through ligand design is a key aspect of modern cerium chemistry. researchgate.net
The asymmetry in the Ce(III)/Ce(IV) couple is kinetically manifested in a charge transfer coefficient (α) that is significantly different from the ideal value of 0.5 for a symmetric system. nih.gov Studies have measured cathodic transfer coefficients as low as 0.23. acs.org This kinetic asymmetry is explained by a mechanism involving a chemical step (ligand exchange) preceding the rate-determining electron transfer step. acs.orgnih.gov Essentially, the anion-complexed Ce(IV) species must first exchange its ligands with water molecules before the outer-sphere electron transfer with the [Ce(H₂O)₉]³⁺ species can occur efficiently. acs.org
Radical Generation and Propagation Pathways
This compound is a potent one-electron oxidant widely used to initiate radical reactions in organic synthesis. researchgate.net Its primary role is to abstract a single electron from a suitable substrate, generating a radical cation. This initial step triggers a cascade of radical reactions, leading to the formation of the desired products.
Formation and Reactivity of Sulfate Ion Radicals
The sulfate radical (SO₄•⁻) is a highly reactive species. In the context of cerium chemistry, the interaction is typically studied through the rapid oxidation of Ce(III) to Ce(IV) by the sulfate radical, a reaction used for the quantitative determination of SO₄•⁻. researchgate.netrsc.org The generation of sulfate radicals from Ce(IV) species is less common. However, Ce(IV) can play a role in catalytic cycles that produce these radicals. For instance, Ce(IV) can promote the decomposition of peroxides, which can lead to the formation of various radical species. osti.gov
It has been suggested that the sulfate radical can be transformed into the even more reactive hydroxyl radical (•OH) under certain pH conditions, a process that has been confirmed by electron spin resonance (ESR) spin-trapping studies. acs.org The high reactivity of the sulfate radical makes it a powerful tool in advanced oxidation processes for water treatment, although its direct generation from this compound is not a primary pathway. researchgate.net
Detection and Characterization of Organic Radical Intermediates
The oxidation of organic substrates by Ce(IV) proceeds through the formation of short-lived radical intermediates. nih.gov The initial step is typically a single electron transfer (SET) from the organic molecule to Ce(IV), forming a radical cation. nih.govnih.gov The fate of this radical cation is highly dependent on the substrate structure and the reaction conditions, particularly the solvent. nih.govnih.gov
Several techniques are employed to detect and characterize these fleeting intermediates. Time-resolved spectroscopy, such as stopped-flow analysis, can monitor the decay of the Ce(IV) absorbance and the transient formation and decay of colored radical intermediates. nih.gov
A more definitive method for identifying radical species is Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin trapping. wikipedia.orgnih.gov Since most organic radicals are too short-lived to be observed directly by EPR, a "spin trap" molecule is added to the reaction mixture. researchgate.netmdpi.com The spin trap, often a nitrone or a nitroso compound, reacts with the transient radical to form a much more stable paramagnetic adduct (a nitroxide radical). wikipedia.orgmdpi.comrsc.org The resulting EPR spectrum of this "spin adduct" provides characteristic hyperfine coupling constants that act as a fingerprint, allowing for the identification of the original trapped radical. researchgate.net This technique has been instrumental in elucidating the mechanisms of Ce(IV)-mediated oxidations by providing direct evidence for the specific radical intermediates involved. acs.org
The table below lists common spin traps used for detecting radical intermediates.
| Spin Trap Name | Abbreviation | Typical Radical Trapped | Resulting Adduct |
| α-phenyl-N-tert-butylnitrone | PBN | Carbon-centered radicals | Nitroxide |
| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | Carbon, Oxygen, and Sulfur-centered radicals | Nitroxide |
| 2,4,6-tri-tert-butylnitrosobenzene | BNB | Carbon-centered radicals | Anilino radical |
Advanced Applications in Organic Synthesis Mediated by Cerium Iv Ammonium Sulfate
Oxidative Transformations in Complex Organic Substrates
As a strong oxidant, Cerium(IV) ammonium (B1175870) sulfate (B86663) is particularly effective in the oxidation of various organic functional groups. scbt.comsynthetikaeu.com Its application extends to the transformation of aromatic systems, alcohols, and the intramolecular cyclization of complex precursors.
Oxidation of Aromatic Rings for Quinone Synthesis
One of the most significant applications of Cerium(IV) ammonium sulfate is in the oxidation of aromatic rings to produce quinones. chemicalbook.com This transformation is of considerable interest as quinones are crucial structural motifs in many biologically active molecules and industrial dyes. CAS is often favored over the more commonly used ceric ammonium nitrate (B79036) (CAN) for these reactions. While CAN can oxidize polycyclic aromatic hydrocarbons, the yields are often moderate, and the reactions can be complicated by the formation of nitrate ester byproducts. chemicalbook.com
In contrast, CAS generally oxidizes aromatic hydrocarbons to their corresponding quinones in good yields. chemicalbook.com For instance, the oxidation of naphthalene to 1,4-naphthoquinone can be achieved in excellent yield using CAS in a dilute mixture of sulfuric acid and acetonitrile. chemicalbook.com The reagent's utility also extends to the oxidation of halophenols to quinones. chemicalbook.comsemanticscholar.org
| Substrate | Oxidizing Agent | Product | Yield | Reference |
| Naphthalene | This compound (CAS) | 1,4-Naphthoquinone | Excellent | chemicalbook.com |
| Polycyclic Aromatic Hydrocarbons | Ceric ammonium nitrate (CAN) | Quinones | Moderate (20-60%) | chemicalbook.com |
Selective Oxidation of Alcohols and Related Derivatives
Cerium(IV) compounds are well-established reagents for the oxidation of alcohols. orientjchem.orgstatperson.com this compound serves as a mild and selective oxidant for various alcohol and thiol oxidations. synthetikaeu.com The oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones is a fundamental transformation in organic synthesis. statperson.com Studies have shown that the oxidation of aliphatic alcohols such as n-propanol leads to the formation of the corresponding aldehydes. orientjchem.org The reaction kinetics often follow a first-order relationship with respect to the Ce(IV) oxidant. orientjchem.org
The selectivity of these oxidations is a key advantage. For example, secondary benzylic alcohols can be oxidized efficiently, often faster than simple benzyl alcohols, yielding over 90% of the desired ketone. semanticscholar.org Allylic alcohols can also be converted to the corresponding α,β-unsaturated carbonyl compounds in excellent yields. semanticscholar.org While many studies utilize ceric ammonium nitrate (CAN), the underlying Ce(IV)-mediated mechanism is comparable, highlighting the synthetic potential of CAS in these transformations. acs.orgorganic-chemistry.org
Ceric Ammonium Sulfate (CAS)-Mediated Synthesis of Xanthones
A novel and powerful application of CAS is in the synthesis of xanthones, a class of oxygenated heterocyclic compounds with diverse biological activities. Research has demonstrated that CAS can mediate the oxidative cyclization of phenolic benzophenones to form the xanthone core. nih.govacs.org This methodology provides a direct route to a variety of complex xanthone structures. nih.gov
The reaction proceeds by treating phenolic benzophenones with CAS, which induces an intramolecular cyclization to afford xanthones and, in some cases, related products like 9H-xanthen-2,9(4aH)-diones and spiro-benzofuran-diones. nih.gov This method has been successfully applied to the synthesis of xanthones from biorenewable resources, such as converting hydrogenated cardanol (3-pentadecylphenol) into various hydroxybenzophenones, which are then cyclized using CAS. thieme-connect.comresearchgate.net
| Precursor | Reagent | Product Type | Reference |
| Phenolic Benzophenones | This compound (CAS) | Xanthones | nih.govacs.org |
| Hydrogenated Cardanol-derived Hydroxybenzophenones | This compound (CAS) | Xanthones | thieme-connect.comresearchgate.net |
Catalytic Roles in Multicomponent Reactions and Functionalization
Beyond its role as a stoichiometric oxidant, this compound and related cerium(IV) salts exhibit significant catalytic activity, particularly in multicomponent reactions and for promoting chemical transformations under environmentally friendly conditions.
Heterogeneous Catalysis for Ring-Forming Reactions (e.g., Dihydroquinazolinones)
Cerium(IV) sulfate tetrahydrate has emerged as a novel, inorganic solid acidic catalyst that is highly efficient and reusable. cjcatal.comresearchgate.net It effectively catalyzes the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This reaction involves the condensation of an isatoic anhydride, an aromatic aldehyde, and a nitrogen source (such as ammonium acetate or methylamine) under solvent-free conditions. cjcatal.comresearchgate.net
The advantages of this catalytic system are numerous. The reactions proceed rapidly, yielding the desired heterocyclic products in high yields. cjcatal.com Furthermore, the catalyst is inexpensive, readily available, and can be easily recovered and reused for multiple cycles with only a slight decrease in its considerable catalytic activity. cjcatal.comresearchgate.net The solvent-free nature of the reaction further enhances its appeal from a green chemistry perspective. researchgate.net
| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst | Product | Advantage | Reference |
| Isatoic anhydride | Aromatic aldehydes | Ammonium acetate, methylamine, etc. | Ce(SO₄)₂·4H₂O | 2,3-Dihydroquinazolin-4(1H)-ones | High yield, short reaction time, reusable catalyst, solvent-free | cjcatal.comresearchgate.net |
Environmentally Benign Procedures in Aqueous Media
The development of synthetic methods that operate in aqueous media is a central goal of green chemistry. Cerium(IV)-mediated reactions can often be performed in aqueous or mixed aqueous-organic solvent systems, reducing the reliance on volatile and hazardous organic solvents. For example, the oxidation of alcohols by Ce(IV) has been studied extensively in aqueous solutions of nitric and sulfuric acid. orientjchem.org The use of water as a solvent is not only environmentally friendly but can also influence the reaction mechanism and selectivity. The combination of ceric ammonium nitrate with other reagents in an acetonitrile-water mixture has been used for the synthesis of α-hydroxy ketones and α-amino ketones, demonstrating the feasibility of these reactions in aqueous systems. researchgate.net The ability of this compound to function effectively under these conditions highlights its role in developing more sustainable chemical processes.
Initiation of Polymerization Processes
This compound is a potent single-electron oxidizing agent extensively utilized to initiate polymerization reactions. Its efficacy stems from its ability to generate radical species from substrates containing hydroxyl, amide, or other susceptible functional groups. The Ce(IV) ion abstracts an electron from the substrate, creating a radical cation that subsequently deprotonates or fragments to yield a carbon-centered radical. This radical then initiates the chain-growth polymerization of a suitable monomer. This initiation mechanism is particularly advantageous for modifying natural polymers and synthesizing hydrogels, as it often proceeds under aqueous and acidic conditions.
Radical Polymerization of Hydrogels
This compound and the closely related cerium(IV) ammonium nitrate are effective initiators for the radical polymerization of monomers in aqueous solutions to form hydrogels. acs.orgnih.gov This process is particularly valuable in the synthesis of hybrid hydrogels, where synthetic polymers are grown in the presence of natural polymers like polysaccharides.
The initiation mechanism involves the reaction between the Ce(IV) ions and hydroxyl groups present on a polymer backbone, such as alginate or cellulose (B213188). acs.orgnih.gov The Ce(IV) ion oxidizes a hydroxyl group, generating a free radical on the polymer chain. This radical site then serves as the initiation point for the polymerization of vinyl monomers, such as N-isopropylacrylamide (NIPAAm) or acrylamide. acs.orgresearchgate.net This method allows for the formation of interpenetrating polymer networks (IPNs) or semi-IPNs, where the newly formed synthetic polymer chains are entangled with the natural polymer network.
The reaction conditions, such as the concentration of the cerium(IV) salt, monomer, and the temperature, can be adjusted to control the polymerization rate and the final properties of the hydrogel. researchgate.net For instance, in the polymerization of acrylamide initiated by a cerium(IV)-methionine redox system, the polymerization yield is influenced by the concentrations of Ce(IV), monomer, and sulfuric acid, as well as the reaction time and temperature. researchgate.net
Table 1: Examples of Hydrogel Synthesis using Cerium(IV) Initiation
| Monomer | Polymer Backbone | Resulting Hydrogel | Key Features |
| N-isopropylacrylamide (NIPAAm) | Alginate | Alginate/PNIPAAm Hybrid Hydrogel | Dual role of cerium as initiator and crosslinker. acs.orgnih.gov |
| Acrylamide (AAm) | Not Applicable (Homopolymerization) | Polyacrylamide (PAAm) Hydrogel | Polymerization initiated by a Ce(IV)-methionine redox system. researchgate.net |
| Acrylamide (AAm) | Chitosan | Chitosan-g-poly(acrylamide) | Synthesis of a grafted hydrogel. |
This table provides illustrative examples of monomer and polymer backbone combinations used in the synthesis of hydrogels initiated by cerium(IV) salts.
Innovations in Analytical Chemistry Utilizing Cerium Iv Ammonium Sulfate
Volumetric Analysis and Cerimetry Techniques
Cerimetry is a redox titration method that employs cerium(IV) as the titrant. pharmaguideline.com The strong oxidizing power of the Ce⁴⁺ ion makes it suitable for titrating a wide array of reducing agents with sharp, clear endpoints. pharmacyinfoline.com
Standardization Procedures for Redox Titrations
The accuracy of cerimetric titrations hinges on the precise molarity of the cerium(IV) ammonium (B1175870) sulfate (B86663) solution. Since it is not a primary standard, it must be standardized against a primary standard reducing agent. youtube.com
Preparation: A standard solution is typically prepared by dissolving cerium(IV) ammonium sulfate in a solution of dilute sulfuric acid with gentle heating to prevent the hydrolysis and precipitation of basic ceric salts. youtube.comwordpress.com
Standardization with Arsenic Trioxide: A common and reliable primary standard is arsenic trioxide (As₂O₃). scribd.compharmaguideline.com A precisely weighed amount of As₂O₃, previously dried, is dissolved in sodium hydroxide (B78521). wordpress.compharmaguideline.com The solution is then acidified with sulfuric acid, and an indicator, such as ferroin (B110374) sulfate, is added along with a catalyst like osmic acid. wordpress.comnoblesciencepress.org The titration is carried out with the this compound solution until the endpoint is reached, indicated by a color change from pink to a very pale blue. pharmaguideline.com
Standardization with Ferrous Ammonium Sulfate: Another primary standard used is ferrous ammonium sulfate (Mohr's salt). researchgate.netlibretexts.org An accurately weighed quantity of ferrous ammonium sulfate is dissolved in dilute sulfuric acid and titrated with the cerium(IV) solution using ferroin as an indicator. rsc.org The endpoint is marked by a sharp color change from orange-red to pale blue. rsc.org
| Primary Standard | Indicator | Catalyst (if any) | Endpoint Color Change |
| Arsenic Trioxide | Ferroin sulfate | Osmic acid | Pink to Pale Blue |
| Ferrous Ammonium Sulfate | Ferroin | None | Orange-red to Pale Blue |
Quantitative Determination of Reducing Agents (e.g., Vitamin C, Thiosulfate)
Cerimetry is widely applied for the quantitative analysis of various reducing substances.
Vitamin C (Ascorbic Acid): Ascorbic acid can be determined by direct titration with a standardized this compound solution. rsc.orgscite.ai The ascorbic acid is oxidized to dehydroascorbic acid by the Ce⁴⁺ ions in an acidic medium. rsc.org The reaction is rapid and provides a clear endpoint, often using ferroin as an indicator. scite.airesearchgate.net This method has been successfully applied to the analysis of ascorbic acid in pharmaceutical tablets. researchgate.netrsc.org
Thiosulfate (B1220275): Sodium thiosulfate can be standardized or determined using cerimetric titration. pharmacyinfoline.compharmaguideline.com The reaction involves the oxidation of thiosulfate ions by cerium(IV) ions. pharmacyinfoline.com This application is significant in iodometry, where an iodine solution is titrated with a standard sodium thiosulfate solution. pharmaguideline.comyolasite.com The endpoint can be detected by the disappearance of the blue color formed by starch indicator with iodine. pharmaguideline.comyolasite.com
Spectrophotometric and Spectrofluorimetric Method Development
Beyond titrimetry, this compound is a key reagent in the development of spectrophotometric and spectrofluorimetric methods, which rely on measuring light absorbance or fluorescence intensity, respectively.
Absorbance-Based Assays for Compound Quantification
These methods are often indirect, based on the oxidation of a specific compound by a known excess of Ce(IV). The remaining, unreacted Ce(IV) is then reacted with a chromogenic agent to produce a colored species whose absorbance can be measured. The initial concentration of the analyte is inversely proportional to the final absorbance.
For instance, a method for determining ethionamide (B1671405) involves treating the sample with an excess of cerium(IV) sulfate. nih.gov The residual Ce(IV) is then reacted with o-dianisidine, forming an orange-red product with maximum absorbance at 470 nm. nih.gov The amount of drug is calculated based on the amount of cerium(IV) consumed. nih.gov Similarly, atorvastatin (B1662188) has been determined by reacting the unreacted Ce(IV) with methyl orange and measuring the absorbance of the unbleached dye. tsijournals.com
Research has also demonstrated a direct spectrophotometric method for Ce(IV) determination in various aqueous media, with maximum absorbance observed in the 290-315 nm range. iaea.org
| Analyte | Chromogenic Agent | Wavelength (nm) |
| Ethionamide | o-dianisidine | 470 |
| Atorvastatin | Methyl orange | N/A |
| Dihydroartemisinin | Ferroin | 510 |
Fluorescence Enhancement/Quenching Methods for Trace Analysis
Cerium(IV) ions can act as both fluorescence quenchers and enhancers, enabling the development of highly sensitive trace analysis methods.
Fluorescence Quenching: The interaction between cerium(IV) and fluorescent molecules like Rhodamine 6G has been studied. medsci.cn In a sulfuric acid medium, Ce(IV) can quench the fluorescence of the dye, and this quenching effect can be correlated to the concentration of cerium. medsci.cn
Fluorescence Enhancement: A more common approach involves a reaction where Ce(IV) oxidizes a non-fluorescent substrate to produce a highly fluorescent product. For example, o-phenylenediamine (B120857) can be oxidized by Ce(IV) to form the fluorescent compound 2,3-diaminophenazine, leading to a significant fluorescence enhancement. researchgate.net This principle has been used to design fluorescent probes for detecting Ce(IV) ions with high sensitivity. researchgate.net Similarly, the oxidation of non-fluorescent paracetamol by Ce(IV) in an acidic solution yields a highly fluorescent product, forming the basis for a sensitive determination method. researchgate.net
Optimization of Reaction Parameters for Analytical Performance
The performance of analytical methods using this compound is highly dependent on reaction conditions.
Acidity: The concentration of sulfuric acid is a critical parameter. Sufficient acidity is required to maintain the oxidizing power of Ce(IV) and prevent its hydrolysis. youtube.comwordpress.com For spectrophotometric methods, the optimal acid concentration must be established to ensure maximum and stable color development or fluorescence intensity. nih.govresearchgate.net For example, in the determination of ethionamide, 3 mL of 5 M H₂SO₄ in a total volume of 10 mL was found to be optimal. nih.govresearchgate.net
Reagent Concentration: The concentration of the chromogenic or fluorogenic reagent, as well as the cerium(IV) solution itself, must be optimized to ensure complete reaction and achieve maximum sensitivity. tsijournals.comias.ac.in
Reaction Time and Temperature: The time required for the oxidation reaction to complete is a crucial factor. For instance, in the determination of dihydroartemisinin, a reaction time of 15 minutes was allowed for the complete reaction between the drug and the cerium(IV) solution. researchgate.net Temperature can also influence the reaction rate, though many methods are designed to be carried out at room temperature for convenience. tsijournals.com
Chromatographic Applications for Compound Detection
This compound is a versatile and effective visualization reagent in thin-layer chromatography (TLC), particularly for the detection of pharmaceutical compounds that lack a natural chromophore. nih.govamazonaws.com As a strong oxidizing agent, it provides a universal detection method for a wide range of organic compounds. nih.gov The reagent is typically applied to the developed and dried TLC plate as a spray or by dipping. sarponggroup.com Subsequent heating initiates a chemical reaction between the cerium(IV) salt and the separated compounds on the plate, resulting in the formation of colored, often dark, spots against a light background, thereby revealing the position of the analytes. rochester.edu
The composition of the visualizing solution can be adapted for different classes of compounds. A common formulation, often referred to as Ceric Ammonium Molybdate (B1676688) (CAM) stain, includes this compound, ammonium molybdate, and concentrated sulfuric acid in water. rochester.edustanford.edu This reagent is particularly effective for detecting compounds with hydroxyl groups. rochester.edu Another preparation involves a 1% solution of this compound in 85% phosphoric acid, which has been successfully used for the detection of Vinca alkaloids. sarponggroup.com The choice of solvent and acid medium is crucial for the stability of the reagent and the effectiveness of the visualization reaction. sarponggroup.com The impregnation of the TLC stationary phase, such as silica (B1680970) gel, with cerium(IV) salts has also been explored to enhance the separation and detection of specific compound classes like aromatic amines. oup.comresearchgate.net
The use of this compound in TLC offers a simple, cost-effective, and sensitive method for the qualitative analysis of various pharmaceutical preparations. amazonaws.com
Table 1: Preparation of this compound-Based TLC Visualization Reagents This table is interactive. Users can sort columns by clicking on the headers.
| Reagent Name | Components | Preparation Instructions | Target Analytes | Reference |
|---|---|---|---|---|
| Ceric Ammonium Molybdate (CAM) Stain | Ceric ammonium sulfate, Ammonium molybdate, Concentrated Sulfuric Acid, Water | Dissolve 4.0 g of ceric ammonium sulfate and 10 g of ammonium molybdate in 360 mL of water, then slowly add 40 mL of concentrated H₂SO₄. | General purpose, effective for compounds with hydroxyl groups. | rochester.edu |
| Cerium(IV) Sulfate-Phosphoric Acid Spray | Ammonium cerium(IV) sulfate, Phosphoric Acid | Prepare a 1% solution of ammonium cerium(IV) sulfate in 85% phosphoric acid. | Vinca alkaloids. | sarponggroup.com |
Catalytic Spectrophotometric Methods
This compound plays a central role in highly sensitive catalytic spectrophotometric methods for the determination of trace analytes. These methods leverage the ability of certain species to catalyze the slow redox reaction between cerium(IV) and a reducing agent. The most classic example is the determination of trace amounts of iodide based on its catalytic effect on the Sandell-Kolthoff reaction, the reduction of cerium(IV) by arsenic(III) in a sulfuric acid medium. acs.orgasianpubs.org
In this reaction, the yellow-colored cerium(IV) ions are reduced by arsenic(III) to form colorless cerium(III) ions. nih.gov
Reaction: 2Ce⁴⁺ (yellow) + As³⁺ → 2Ce³⁺ (colorless) + As⁵⁺
This reaction proceeds very slowly under normal conditions. However, in the presence of trace amounts of iodide ions, the reaction rate increases significantly. The iodide acts as a catalyst, and the rate of reaction is directly proportional to the concentration of iodide present in the sample. acs.orgasianpubs.org The reaction is monitored spectrophotometrically by measuring the decrease in the absorbance of the Ce(IV) solution over a fixed period. asianpubs.org This kinetic-catalytic method allows for the quantification of iodide at parts-per-billion (ppb) levels, making it suitable for analyzing environmental and biological samples. asianpubs.orgresearcher.life The high sensitivity and selectivity of this method stem from the catalytic amplification of the analytical signal. asianpubs.orgui.ac.id While the original Sandell-Kolthoff reaction is highly effective, alternative methods have been developed using different redox pairs to avoid the use of toxic arsenic compounds. ui.ac.id Nevertheless, the iodide-catalyzed Ce(IV)-As(III) system remains a benchmark for catalytic spectrophotometric analysis.
Table 2: Analytical Parameters for Catalytic Spectrophotometric Determination of Iodide This table is interactive. Users can sort columns by clicking on the headers.
| Method Basis | Analyte | Linear Range | Limit of Detection (LOD) | Application | Reference |
|---|---|---|---|---|---|
| Catalytic effect on Ce(IV)-As(III) reaction | Iodide (I⁻) | Typically in the low ng/mL range | Sub-ng/mL levels | Water samples, biological fluids, salt | acs.orgasianpubs.orgresearcher.life |
| Catalytic effect on Indigo Carmine oxidation by iodate | Iodide (I⁻) | 40.0 - 200.0 ng/mL | 34 ng/mL | Water samples | asianpubs.org |
| Catalytic effect on Indigo Carmine oxidation by bromate | Iodide (I⁻) | 12 - 375 ng/mL | 0.46 ng/mL | River and city water samples | nih.gov |
Coordination Chemistry of Cerium Iv Complexes with Ammonium Counterions
Design and Synthesis of Novel Ce(IV) Coordination Compounds
The synthesis of stable cerium(IV) complexes is a significant challenge due to the strong oxidizing nature of the Ce(IV) ion. However, the use of carefully selected chelating ligands allows for the stabilization of this high oxidation state, leading to the isolation and characterization of a variety of novel coordination compounds.
Utilization of Chelating O-, N-, and C-Donor Ligands
The stabilization of the Ce(IV) oxidation state is effectively achieved through coordination with various chelating ligands containing oxygen, nitrogen, and carbon donor atoms. The choice of ligand plays a crucial role in tuning the electronic and steric properties of the resulting complex.
Oxygen-Donor Ligands: O-donor ligands are widely employed in the coordination chemistry of the oxophilic cerium(IV) ion. Basic conditions and the use of anionic oxygen-bearing ligands, particularly in low dielectric solvents, have proven effective in stabilizing the +4 oxidation state. A range of polydentate O-donor ligands have been successfully used to synthesize stable Ce(IV) complexes.
Nitrogen-Donor Ligands: Chelating N-donor ligands have also been instrumental in the development of novel Ce(IV) coordination chemistry. For instance, a series of cerium(IV) mixed-ligand guanidinate–amide complexes have been prepared through the chemical oxidation of their cerium(III) precursors. The incorporation of an increasing number of guanidinate ligands leads to significant shifts in the absorption bands of the complexes, indicating a strong influence on their electronic structure.
Carbon-Donor Ligands: The synthesis of organometallic cerium(IV) complexes, featuring direct cerium-carbon bonds, has expanded the scope of Ce(IV) coordination chemistry. These complexes are often synthesized from specific Ce(IV) precursors and have applications in areas such as catalysis.
The table below summarizes some examples of recently synthesized Ce(IV) complexes with various chelating ligands.
| Ligand Type | Example Ligand | Resulting Ce(IV) Complex Formula | Reference |
| N, O-donor | Pyrasal-type Schiff-base | Varies based on pH and temperature | nih.gov |
| N-donor | Guanidinate | {[(Me₃Si)₂NC(NiPr)₂]ₓCeIV[N(SiMe₃)₂]₃₋ₓ}⁺ | |
| C-donor | Substituted Cyclopentadienyl | (Cp')₂Ce(OtBu)₂ |
Stabilization of Tetravalent Cerium Through Ligand Coordination
The coordination of chelating ligands to the cerium center is paramount for the stabilization of the tetravalent state. The electron-donating nature of the ligand atoms helps to mitigate the high positive charge of the Ce(IV) ion, thereby reducing its oxidizing power. This stabilization is a key factor in the successful isolation and study of these compounds.
The electronic properties of the ligands directly influence the stability of the Ce(IV) center. For example, in a series of cerium(IV) complexes with functionalized tetradentate N₂O₂-donor ligands, the redox potential for the Ce(IV)/Ce(III) couple was found to correlate with the electron donor-acceptor characteristics of the ligand substituents. This demonstrates the ability to fine-tune the electronic properties of the cerium center through rational ligand design.
Furthermore, the steric bulk of the ligands can provide kinetic stability to the Ce(IV) complex by preventing the approach of reducing agents. The encapsulation of the cerium ion within a macrocyclic or sterically hindered ligand framework can significantly enhance its stability.
Supramolecular Assemblies and Cluster Formation
Beyond mononuclear complexes, cerium(IV) ions, particularly in the presence of sulfate (B86663) and ammonium (B1175870) ions, exhibit a remarkable tendency to form large, intricate supramolecular assemblies and clusters. These structures represent a fascinating area of inorganic chemistry, with potential applications in materials science and catalysis.
Synthesis and Characterization of Cerium(IV) Sulfate Superclusters (e.g., Ce-70, Ce-62)
Recent research has led to the synthesis and characterization of giant cerium(IV) sulfate superclusters, often referred to by their cerium atom count, such as Ce-70 and Ce-62. oregonstate.edu These clusters are synthesized from cerium(IV) sulfate and ammonium sulfate in aqueous solutions. oregonstate.edu
The Ce-70 cluster is a ring-shaped supercluster containing seventy cerium atoms. oregonstate.edu A similar ring structure has been observed with transition metal counterions. The Ce-62 supercluster represents a newer, distinct structural motif. oregonstate.edu The formation and crystallization of these superclusters can be influenced by the reaction conditions, with Ce-70 and Ce-62 sometimes co-crystallizing from the same solution as needle and block-shaped crystals, respectively. oregonstate.edu
The characterization of these large clusters relies on a combination of techniques, including single-crystal X-ray diffraction to determine their complex solid-state structures, and small-angle X-ray scattering (SAXS) to study their assembly and stability in solution. oregonstate.edu
Role of Ammonium Counterions in Cluster Assembly
The presence of ammonium sulfate in the reaction mixture appears to promote the assembly of these large cluster species in solution. oregonstate.edu However, the high concentration of ammonium sulfate can also lead to precipitation, which can be a challenge for solution-phase characterization techniques. oregonstate.edu In some studies, other cations like lithium have been used as substitutes for ammonium to mitigate solubility issues while still observing supercluster assembly. oregonstate.edu The interaction between the ammonium ions and the sulfate groups on the periphery of the clusters likely directs the packing of these large structures in the solid state, influencing the final crystal architecture.
Theoretical and Computational Approaches in Coordination Chemistry
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure, bonding, and reactivity of cerium(IV) coordination compounds. These approaches provide insights that are often difficult to obtain through experimental methods alone.
Computational studies have been successfully employed to predict the redox properties of cerium complexes. By calculating the Gibbs free energy change (ΔG°) for the Ce(IV)/Ce(III) redox couple, researchers can correlate theoretical values with experimentally determined half-wave potentials (E₁/₂). acs.org This predictive capability is valuable for the rational design of new Ce(IV) complexes with specific redox potentials for applications in catalysis and organic synthesis.
Furthermore, DFT calculations can elucidate the nature of the ligand-to-metal charge transfer (LMCT) bands that are characteristic of Ce(IV) complexes. These calculations help to identify the specific molecular orbitals involved in these electronic transitions, providing a deeper understanding of the intense colors often observed for these compounds. For example, in cerium(IV) complexes with guanidinate ligands, TD-DFT calculations have shown that the low-energy absorption bands arise from charge transfer from guanidinate p orbitals to cerium 4f orbitals.
In the context of cerium-oxo clusters, computational modeling is being used to investigate their stability and formation mechanisms. Multiscale modeling approaches, combining different levels of theory, are employed to study the agglomeration of ceria nanoparticles, which can be considered as extensions of the smaller molecular clusters. frontiersin.org These simulations provide insights into the interfacial stability and redox activity of these complex structures. frontiersin.org
Density Functional Theory (DFT) for Predicting Ligand Exchange Free Energies
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of cerium(IV) ammonium sulfate, DFT is instrumental in predicting the thermodynamics of ligand exchange reactions, where water molecules in the coordination sphere of the Ce(IV) ion are replaced by sulfate or bisulfate ligands. These calculations provide insights into the stability and predominant species of cerium(IV) complexes in solution.
Recent studies have utilized DFT to compare the ligand-exchange free energies for the formation of various Ce(IV)-sulfate and Ce(IV)-bisulfate complexes in aqueous environments. These calculations help in determining the most energetically favorable species. For instance, it has been shown that the complexation of Ce(IV) with anions is a key factor in the observed shifts in the redox potential of the Ce(IV)/Ce(III) couple in different acidic media. acs.orgresearchgate.net
One study compared the DFT-predicted ligand-exchange free energies for Ce(IV) complexed with one or two sulfate or bisulfate ions, finding that the [Ce(H₂O)₈SO₄]²⁺ species was the most energetically favorable among these options. nih.gov Further extending this analysis, calculations have indicated that a structure with three bisulfate ligands, [Ce(H₂O)₆(HSO₄)₃]⁺, is also a highly stable species in sulfuric acid solutions. acs.orgnih.gov The predicted free energy for the formation of this complex aligns well with experimental observations of the shift in redox potential. nih.gov
It is important to note that while these DFT studies provide critical insights into the coordination of sulfate and bisulfate to Ce(IV), the direct role of the ammonium counterion is often treated as a more diffuse, charge-balancing entity rather than a primary coordinating species. The ammonium ions are understood to interact with the sulfate ligands and surrounding water molecules primarily through hydrogen bonding. oregonstate.edu
Table 1: DFT-Predicted Ligand Exchange Free Energies for Ce(IV) Complexes
| Complex Species | DFT-Predicted Ligand Exchange Free Energy (kJ/mol) | Reference |
| [Ce(H₂O)₈SO₄]²⁺ | Energetically favorable | nih.gov |
| [Ce(H₂O)₆(HSO₄)₃]⁺ | -28.9 (in good agreement with experimental shift) | acs.orgnih.gov |
Note: The table presents data on the relative stability of different cerium(IV) sulfate and bisulfate complexes as determined by DFT calculations. The values represent the free energy change associated with the replacement of water molecules by sulfate or bisulfate ligands.
Molecular Dynamics (MD) Simulations for Structural Insights
Molecular Dynamics (MD) simulations offer a complementary approach to DFT by providing detailed information about the dynamic behavior and structural properties of molecules and ions in solution over time. For this compound, MD simulations can reveal the structure of the hydration shells around the Ce(IV) ion, the coordination of sulfate ligands, and the interactions of the ammonium counterions with the complex.
Quantum-mechanical charge-field molecular dynamics (QMCF-MD) simulations have been employed to study the hydration structure of the aqueous Ce(IV) ion. These simulations provide valuable data on key structural parameters such as the mean Ce-O bond distance and the coordination number of the first hydration shell. acs.orgacs.org These computational results can be compared with experimental data, such as that obtained from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, to resolve ambiguities and provide a more complete picture of the ion's coordination environment. acs.org
Furthermore, MD simulations, often in conjunction with EXAFS (termed MD-EXAFS), can be used to model the structure of more complex species, such as Ce(IV) coordinated by sulfate ions. For example, simulations have been used to compare the structural parameters of aquated Ce(IV) ions with those of sulfate-complexed species like [Ce(H₂O)₈SO₄]²⁺. acs.orgnih.gov These studies have shown a distinct shift in the Ce-O bond distance upon complexation with sulfate. nih.gov
Table 2: Structural Parameters of Ce(IV) Species from MD Simulations and Experimental Data
| Species | Method | Mean Ce-O Bond Distance (Å) | First Shell Coordination Number | Reference |
| Aqueous Ce(IV) ion | QMCF-MD | (Not specified in abstract) | (Not specified in abstract) | acs.orgacs.org |
| [Ce(H₂O)₉]³⁺ to [Ce(H₂O)₈SO₄]²⁺ | MD-EXAFS | 0.13 Å shift | Not specified | acs.orgnih.gov |
| [Ce(H₂O)₉]³⁺ to [Ce(H₂O)₈HSO₄]⁺ | DFT | 0.14 Å shift | Not specified | nih.gov |
| [Ce(H₂O)₉]³⁺ to [Ce(H₂O)₆(HSO₄)₃]⁺ | DFT | 0.14 Å shift | Not specified | nih.gov |
Note: This table summarizes key structural parameters for different cerium(IV) species as determined by molecular dynamics simulations and related computational and experimental techniques. The data highlights the changes in the coordination environment of the cerium ion upon complexation with sulfate and bisulfate ligands.
Electrochemical Behavior of Cerium Iv Ammonium Sulfate Systems
Electrochemical Redox Processes of Soluble Cerium Species
The anodic oxidation of cerous (Ce³⁺) ions and the cathodic reduction of ceric (Ce⁴⁺) ions are fundamental reactions in acidic aqueous solutions. researchgate.netsoton.ac.uk The behavior of this redox couple is influenced by the formation of various complexes with sulfate (B86663) ions, including Ce(SO₄)²⁺, Ce(SO₄)₂, and Ce(SO₄)₃²⁻. researchgate.net
The charge transfer of the Ce³⁺/Ce⁴⁺ couple exhibits extreme asymmetry, a characteristic that is crucial for understanding its redox kinetics. nih.govacs.org This asymmetry is reflected in the charge transfer coefficient (α), which is reported to be significantly different from the ideal value of 0.5. nih.gov
The composition of the electrolyte and the operating temperature have a significant impact on the electrochemical reversibility and performance of the Ce(III)/Ce(IV) couple.
Electrolyte Composition : The concentration of sulfuric acid in the electrolyte plays a dual role. As the concentration of sulfuric acid increases, the redox peak currents tend to decrease. researchgate.net The separation between the peak potentials first increases as the sulfuric acid concentration rises from 0.1 M to 2 M, and then decreases with further increases in concentration. researchgate.net The use of mixed electrolytes, such as methanesulfonic acid (MSA) and sulfuric acid, has been explored to enhance the solubility and reversibility of the cerium redox reaction. researchgate.netcityu.edu.hkxmu.edu.cn In a mixed-acid medium with a fixed MSA concentration of 1.0 mol·L⁻¹, an optimal sulfuric acid concentration of 0.8 mol·L⁻¹ was identified for achieving the highest current response and facilitating the oxidation of Ce³⁺. xmu.edu.cn
Temperature : Elevated temperatures are generally favorable for the electrochemical performance of the Ce(III)/Ce(IV) couple. researchgate.net An increase in temperature leads to higher peak currents for the redox reactions and a smaller separation between the peak potentials. researchgate.net The exchange current density, a measure of the rate of electron transfer at equilibrium, increases exponentially with rising temperature. nih.govacs.org
Kinetic Parameters and Diffusion Coefficients
The kinetics of the Ce(III)/Ce(IV) redox reaction are complex and have been described by an asymmetric Butler-Volmer equation. acs.org The reaction is sensitive to the electrode material and surface properties, such as the potential of zero charge and the presence of adsorbates, despite proceeding in the outer part of the electrochemical double layer. acs.org
The diffusion coefficients for the cerium ions can be determined from the slopes of Randles-Sevcik plots (peak current vs. the square root of the scan rate). srce.hr The difference in the diffusion coefficients for the anodic and cathodic processes reflects the different states of complexation of Ce(III) and Ce(IV) ions in the sulfate medium. srce.hr
| Ion | Process | Diffusion Coefficient (cm²/s) |
|---|---|---|
| Ce(III) | Anodic (Oxidation) | 8.45 × 10⁻⁵ |
| Ce(IV) | Cathodic (Reduction) | 4.05 × 10⁻⁵ |
The charge transfer process of the Ce(III)/Ce(IV) couple is notably asymmetric. nih.govacs.org This is quantified by the charge transfer coefficients (α), which deviate significantly from the 0.5 value expected for a symmetric reaction. nih.gov
Charge Transfer Coefficients : On polycrystalline gold electrodes, the anodic and cathodic transfer coefficients were determined to be α_anodic = 0.84 ± 0.02 and α_cathodic = 0.157 ± 0.006, respectively. acs.org Studies on platinum and glassy carbon electrodes found a consistent cathodic charge transfer coefficient of α = 0.23, corroborating the asymmetric nature of the reaction. nih.govacs.org Another study using a platinum electrode calculated an anodic transfer coefficient (αa) of 0.16. srce.hr
| Electrode Material | Coefficient | Value | Source |
|---|---|---|---|
| Gold (polycrystalline) | α_anodic | 0.84 ± 0.02 | acs.org |
| Gold (polycrystalline) | α_cathodic | 0.157 ± 0.006 | acs.org |
| Platinum | α_cathodic | 0.23 ± 0.005 | nih.govacs.org |
| Glassy Carbon | α_cathodic | 0.23 ± 0.008 | nih.govacs.org |
| Platinum | α_anodic | 0.16 | srce.hr |
Exchange Current Density : The exchange current density (i₀) is a key kinetic parameter. In mixed MSA and sulfuric acid electrolytes, i₀ values for the Ce(III)/Ce(IV) couple on a glassy carbon electrode were found to be in the range of 0.16–0.28 mA cm⁻². cityu.edu.hk The exchange current density increases with the concentration of Ce⁴⁺ up to a certain point (around 0.04 M in one study) before decreasing. nih.govacs.org It also shows a positive correlation with temperature. nih.govacs.org
Electrochemical Cell Design and Mediated Oxidation Systems
Cerium(IV), electrochemically generated from Cerium(III) ammonium (B1175870) sulfate, serves as a powerful and recyclable oxidizing agent in mediated electrochemical oxidation (MEO) processes. cecri.res.inresearchgate.net These processes are employed for organic synthesis and the destruction of organic pollutants. researchgate.netresearchgate.net
The design of the electrochemical cell is crucial for the efficient generation of Ce(IV). Both divided and undivided electrochemical cells have been utilized. cecri.res.inresearchgate.net Divided cells, often using a Nafion separator, have been shown to provide good conversion yields with high current efficiency compared to undivided cells. researchgate.net Different cell configurations, such as batch cells, batch cells with re-circulation, and flow cells, have been developed and studied for the electrooxidation of Ce(III). cecri.res.in A typical laboratory setup might involve a two-compartment glass electrochemical cell with a titanium-based anode, a graphite rod counter electrode, and a reference electrode. acs.orgumich.edu The efficiency of these cells can be optimized by adjusting parameters like cell voltage, temperature, electrolyte flow rate, and reactant concentrations. researchgate.net
Design Considerations for Electrochemical Preparation of Ce(IV)
The electrochemical generation of Cerium(IV) [Ce(IV)] from Cerium(III) [Ce(III)] is a critical process, particularly for its subsequent use in various oxidative chemical processes. The efficiency and effectiveness of this preparation are highly dependent on the design of the electrochemical cell and the operational parameters. Key considerations include the cell configuration, electrode materials, and electrolyte composition.
The choice of anode material is crucial for maximizing the efficiency of Ce(III) oxidation while minimizing side reactions like oxygen evolution. cecri.res.inresearchgate.net Dimensionally stable anodes (DSAs), particularly those with an oxygen evolution electrode coating (DSA-O2), have demonstrated high current efficiencies. cecri.res.in Studies comparing different anode materials have shown performance in the order of Platinum (Pt) > Iridium dioxide/Titanium (IrO₂/Ti) > Glassy Carbon (GC) in terms of both Ce(IV) yield and current efficiency. researchgate.net The cathode is typically a material like stainless steel. cecri.res.in
The electrolyte medium significantly influences the solubility of cerium ions and the kinetics of the redox reaction. nih.gov While sulfuric acid is a common medium, methanesulfonic acid has gained attention due to the high solubility it affords to both Ce(III) and Ce(IV) ions, which allows for higher concentrations and, consequently, higher generation efficiency. cecri.res.in Research has shown that in a 2–3 M methanesulfonic acid medium, a current efficiency of 97% can be achieved at a current density of 50 mA/cm². cecri.res.in The concentration of the acid is a key parameter, with higher concentrations generally favoring the electro-oxidation of Ce(III). researchgate.net Operational conditions such as temperature and stirring rate are also optimized to enhance mass transport and reaction rates; for instance, a temperature of 50°C and a stirring rate of 150 rpm have been used in optimized systems. cecri.res.in
Table 1: Effect of Anode Material and Acid Concentration on Ce(IV) Generation
| Anode Material | Electrolyte | Current Density (mA/cm²) | Temperature (°C) | Current Efficiency (%) |
|---|---|---|---|---|
| DSA-O₂ | 2-3 M Methanesulfonic Acid | 50 | 50 | 97 |
| Platinum (Pt) | 4 M Nitric Acid | 300 | Not Specified | ~26 |
| IrO₂/Ti (DSA) | 4 M Nitric Acid | 300 | Not Specified | Lower than Pt |
| Glassy Carbon (GC) | 4 M Nitric Acid | 300 | Not Specified | Lower than DSA |
Applications in Mediated Electrochemical Oxidation (MEO) Processes
Cerium(IV), electrochemically generated from Cerium(III), serves as a powerful oxidizing agent in a process known as Mediated Electrochemical Oxidation (MEO). This technology is particularly effective for the complete destruction of toxic and persistent organic pollutants. researchgate.netelectronicsandbooks.com In the MEO process, Ce(IV) acts as a redox mediator, oxidizing organic compounds in the solution and in the process being reduced back to Ce(III). The Ce(III) is then continuously regenerated to Ce(IV) at the anode of an electrochemical cell, creating a sustainable cycle for waste treatment. researchgate.netnih.gov
The MEO process using the Ce(IV)/Ce(III) couple has been successfully applied to the destruction of a wide range of model organic pollutants. researchgate.netkiche.or.kr These include ethylenediaminetetraacetic acid (EDTA), phenol, benzoquinones, catechols, hydroquinones, maleates, and the textile dye methylene blue. nih.govresearchgate.netfiltech.de The process is typically carried out in a nitric acid medium at elevated temperatures (e.g., 70-95°C) to achieve high destruction efficiencies. electronicsandbooks.comnih.gov
The effectiveness of the MEO process is influenced by several key parameters. Studies on the mineralization of EDTA have shown that destruction efficiency increases with higher concentrations of Ce(IV) and higher temperatures. electronicsandbooks.comnih.gov For instance, under experimental conditions of 80°C and 0.95 M Ce(IV) in 3 M nitric acid, destruction efficiencies of nearly 90% based on CO₂ production and 95% based on Total Organic Carbon (TOC) analysis were achieved for various organic compounds. nih.govkiche.or.kr In the case of long-term continuous feeding of organic waste, a steady-state destruction efficiency of 85% has been demonstrated, highlighting the robustness of the in-situ electrochemical regeneration of the Ce(IV) mediator. electronicsandbooks.comnih.gov The degradation of methylene blue using Ce(IV) in a sulfuric acid electrolyte has also been shown to be highly effective, achieving 89% degradation in 30 minutes. filtech.de The addition of a Silver(I) ion catalyst can further increase this degradation to 100%. researchgate.net
Simple kinetic models have been developed to analyze and simulate the destruction of organics in the MEO process, predicting trends such as steady-state CO₂ evolution during continuous operation. researchgate.netkiche.or.kr These models are crucial for the design and scale-up of MEO reactors for industrial applications.
Table 2: Efficiency of Ce(IV)-MEO Process for Various Organic Pollutants
| Organic Pollutant | Medium | Conditions | Destruction Efficiency | Metric |
|---|---|---|---|---|
| EDTA | 3 M Nitric Acid | 0.95 M Ce(IV), 80°C | ~90% | CO₂ Production |
| Various Organics (Phenol, Benzoquinone, etc.) | 3 M Nitric Acid | 0.95 M Ce(IV), 80°C | ~95% | TOC Analysis |
| EDTA (continuous feed, 120 min) | 3 M Nitric Acid | 0.95 M Ce(IV), 80°C | 85% | CO₂ Production (steady state) |
| Methylene Blue | 0.3 M Sulfuric Acid | 0.02 M Ce(III), 7.5 V, 30 min | 89.04% | Degradation Percentage |
| Methylene Blue with Catalyst | Nitric Acid | 2 mM Ag(I) catalyst | 100% | Degradation Percentage |
Photochemistry of Cerium Iv Systems Involving Ammonium Sulfate
Photooxidation Mechanisms and Quantum Yield Studies
The strong oxidizing nature of the Ce(IV) ion (E° ≈ 1.61 V vs. NHE) is enhanced upon photoexcitation, enabling it to participate in challenging oxidation reactions, such as the oxidation of water.
The oxidation of water by cerium(IV) ions is a critical step in certain water-splitting cycles. In acidic solutions, such as those containing sulfuric or perchloric acid, this process can be facilitated by light. pte.hu While cerium(IV) can oxidize water in the presence of a suitable catalyst, photochemical pathways provide an alternative route. pte.hunih.gov
Early research provided evidence that irradiating an aqueous solution of cerous (Ce³⁺) and ceric (Ce⁴⁺) perchlorates can lead to the production of hydrogen and oxygen, indicating a light-driven water-splitting process. pte.hu The initial phase of this catalytic cycle, the oxidation of water by cerium(IV), is facilitated by light. pte.hu In acidic media like sulfuric acid, Ce(IV) forms complexes with sulfate (B86663) and bisulfate ions. The mechanism involves a structural change in the first coordination shell between the Ce³⁺ and Ce⁴⁺ oxidation states. pte.hu Specifically, Ce³⁺ is preferentially coordinated by nine water molecules, while Ce⁴⁺ complexes with water and three bisulfate ions in sulfuric acid. pte.hu The charge-transfer mechanism involves a chemical step where Ce⁴⁺ exchanges bisulfate anions with water, followed by a rate-determining electron transfer step. pte.hu The absorption of a photon by a Ce(IV) species, likely a hydroxo-complex formed by the hydrolysis of [Ce(H₂O)ₙ]⁴⁺, leads to a ligand-to-metal charge transfer (LMCT) excited state. This excited state is a more powerful oxidant and can abstract an electron from a coordinated water or hydroxide (B78521) ligand, generating a hydroxyl radical (•OH) and a Ce(III) ion. Subsequent reactions of the hydroxyl radical can then lead to the formation of oxygen.
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of specific events occurring per photon absorbed by the system. For the photoreduction of cerium(IV), the quantum yield for Ce(IV) loss (or Ce(III) formation) is a critical parameter for evaluating the efficiency of the process.
Photolytic Generation of Reactive Species
The photolysis of cerium(IV) ammonium (B1175870) salts in acidic solutions is a potent method for generating highly reactive radical intermediates.
The irradiation of aerated aqueous solutions of ceric ammonium nitrate (B79036), a compound closely related to cerium(IV) ammonium sulfate, is a novel and effective method for generating gas-phase nitrate radicals (NO₃). nih.gov This process is typically carried out in the presence of nitric acid. nih.gov The photolysis is believed to proceed via a ligand-to-metal charge transfer, where the absorption of a photon by the [Ce(NO₃)₆]²⁻ complex leads to the formation of Ce(III) and a nitrate radical.
Ce(IV)(NO₃)⁻ + hν → Ce(III) + NO₃•
This method has been characterized over a range of experimental conditions, demonstrating its versatility in producing NO₃ radicals for atmospheric chemistry studies. nih.gov The table below summarizes typical conditions used for the photolytic generation of nitrate radicals.
| Parameter | Range Investigated |
|---|---|
| [CAN] Concentration | 10⁻³ to 1.0 M |
| [HNO₃] Concentration | 1.0 to 6.0 M |
| Photon Flux (photons cm⁻² s⁻¹) | 6.9 × 10¹⁴ to 1.0 × 10¹⁶ |
| Irradiation Wavelengths | 254 to 421 nm |
Data sourced from studies on ceric ammonium nitrate photolysis. nih.gov
Applications in Photopolymerization
The ability of cerium(IV) salts to initiate radical reactions upon irradiation makes them useful in the field of polymer chemistry, particularly for initiating polymerization reactions.
This compound and the related nitrate salt (CAN) are effective initiators for radical polymerization, especially for grafting vinyl monomers onto polymer backbones containing hydroxyl groups, such as cellulose (B213188) or chitosan. mdpi.com The initiation process is generally believed to occur via the formation of a complex between the Ce(IV) ion and the hydroxyl group of the polymer. Upon absorption of energy (thermal or photochemical), a one-electron transfer occurs from the hydroxyl group to the Ce(IV) ion. This redox reaction generates a radical on the polymer backbone and reduces Ce(IV) to Ce(III). mdpi.com
Polymer-OH + Ce(IV) → [Complex] [Complex] + hν → Polymer-O• + Ce(III) + H⁺
The resulting macroradical (Polymer-O•) serves as the initiation site for the polymerization of monomers, leading to the growth of grafted polymer chains. mdpi.com This method is valued for its efficiency and the ability to modify the properties of natural polymers. mdpi.com Cerium(IV) initiated systems can lead to high grafting efficiency and lower formation of homopolymers.
Environmental Chemistry Applications and Mechanisms
Advanced Oxidation Processes for Pollutant Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Cerium(IV) compounds, including cerium(IV) ammonium (B1175870) sulfate (B86663), can be employed in AOPs due to the high redox potential of the Ce(IV)/Ce(III) couple.
The Mediated Electrochemical Oxidation (MEO) process is an effective AOP for the destruction of hazardous organic pollutants. In this process, a strong oxidizing agent, the "mediator," is electrochemically generated to oxidize the organic compounds. Cerium(IV) is a highly effective mediator in this process.
The MEO process using Ce(IV) in a nitric acid medium has been demonstrated to achieve near-complete destruction of various model organic pollutants. nih.govresearchgate.net The fundamental principle involves the electrochemical regeneration of Ce(IV) from Ce(III) at the anode. The Ce(IV) then disperses into the bulk solution to oxidize the organic pollutants, being reduced back to Ce(III) in the process. This cycle continues, allowing for the mineralization of organic compounds to carbon dioxide and water.
Research has shown high destruction efficiencies for various organic compounds under specific experimental conditions. For instance, at 80°C with 0.95 M Ce(IV) in 3 M nitric acid, destruction efficiencies of nearly 90% based on CO₂ production and 95% based on Total Organic Carbon (TOC) have been achieved for several organic compounds. nih.gov The process has also been successfully applied to the destruction of commercial pesticide formulations and polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs). researchgate.netresearchgate.net
Table 1: Destruction Efficiency of Organic Pollutants using Ce(IV)-Mediated Electrochemical Oxidation
| Organic Pollutant | Temperature (°C) | Ce(IV) Conc. (M) | Nitric Acid Conc. (M) | Destruction Efficiency (based on CO₂) | Destruction Efficiency (based on TOC/COD) |
|---|---|---|---|---|---|
| Various Model Organics | 80 | 0.95 | 3 | ~90% | ~95% |
| EDTA (long term feeding) | 80 | 0.95 | 3 | 85% | 98-99% |
| 2,3,7,8-TCDD | 80 | 0.9 | - | 99.75% (removal) | - |
| PCDD/Fs from fly ash | 80 | 0.9 | - | 42.8% (removal) | - |
Corrosion Inhibition Mechanisms
Cerium salts have emerged as effective and environmentally friendly corrosion inhibitors for various metals and alloys, offering an alternative to traditional toxic chromate-based inhibitors. The mechanism primarily involves the formation of a protective film on the metal surface.
The fundamental mechanism of corrosion inhibition by cerium compounds is the formation of a passive and insoluble layer of cerium oxides and/or hydroxides on the cathodic sites of the metal surface. rsc.org This process begins with the oxygen reduction reaction at cathodic sites, which increases the local pH due to the production of hydroxide (B78521) ions (OH⁻).
The corrosion inhibition efficiency of cerium compounds can be significantly enhanced through synergistic effects when combined with organic inhibitors. rsc.org This synergism allows for improved protection with lower concentrations of inhibitors.
A notable example is the combination of Ce(IV) and melamine for the corrosion protection of aluminum alloy 2024 in a 3.5% NaCl solution. nih.gov While either Ce(IV) or melamine alone provides limited protection, their combination results in a significant enhancement of corrosion resistance, with a calculated synergism parameter of 3.5. nih.gov The proposed mechanism for this synergy involves the organic compound facilitating the reduction of Ce(IV) to Ce(III). nih.govrsc.org This enhanced reduction leads to a more efficient precipitation of the protective cerium(III) hydroxide/oxide layer on the cathodic sites. The organic inhibitor may also adsorb onto the metal surface, providing additional barrier protection. researchgate.net
Table 2: Synergistic Corrosion Inhibition with Ce(IV) and Melamine
| Inhibitor | Concentration | Corrosion Current Density (Icorr) | Inhibition Efficiency | Synergism Parameter |
|---|---|---|---|---|
| Blank (3.5% NaCl) | - | High | - | - |
| Melamine (M) only | 5 ppm | Moderate | Low | - |
| Ce(IV) only | 5 ppm | Moderate | Low | - |
| 50% Ce(IV) + 50% M | 10 ppm total | Lowest | High | 3.5 |
Transformation Studies of Cerium-Based Nanoparticles
Cerium(IV) ammonium sulfate and related cerium(IV) salts are precursors for the synthesis of cerium oxide nanoparticles (CeO₂-NPs or nanoceria). Understanding the transformation of these precursors into nanoparticles and the subsequent environmental fate of these nanoparticles is crucial.
When cerium(IV) ammonium nitrate (B79036), a related compound, is dissolved in water at room temperature, it spontaneously hydrolyzes to form a stable sol of cerium oxide nanoparticles. rsc.org This process involves the transformation of the cerium precursor into amorphous particles which then crystallize into cerium oxide particles a few nanometers in diameter. rsc.org Similarly, thermal hydrolysis of cerium(IV) ammonium nitrate solutions can be used to synthesize crystalline cerium(IV) oxide nanoparticles. researchgate.net
Q & A
How to prepare and standardize a M Cerium(IV) ammonium sulfate solution for redox titrations?
Basic Research Question
To prepare a 0.1 M solution, dissolve 63.26 g of Ce(NH₄)₄(SO₄)₄·2H₂O in 500 mL of 0.25 M sulfuric acid, ensuring complete dissolution. Adjust the final volume to 1 L with deionized water. Standardize the solution using ferrous ammonium sulfate as a primary standard. Titrate until the orange Ce⁴⁺ solution turns colorless (Ce³⁺), indicating the endpoint .
What methodological considerations are critical when using this compound as an oxidizing agent in redox titrations?
Basic Research Question
Key factors include:
- Acidity : Maintain a sulfuric acid concentration of 0.5–1.0 M to stabilize Ce⁴⁺ and prevent hydrolysis .
- Indicators : Use ferroin (1,10-phenanthroline-Fe²⁺) for visual endpoint detection (color change from orange to pale blue) .
- Temperature : Conduct titrations at 25–30°C to avoid side reactions from thermal decomposition .
How to design a potentiometric titration using this compound for precise Fe²⁺ quantification?
Advanced Research Question
Experimental Design :
Electrode Setup : Use a platinum working electrode and a calomel reference electrode.
Titrant Addition : Incrementally add 0.1 M Ce⁴⁺ solution to Fe²⁺ samples while monitoring potential (mV).
Endpoint Determination : Identify the equivalence point via the steepest slope in the potential vs. volume curve.
Data Validation : Compare results with gravimetric analysis to confirm accuracy (±1% error tolerance) .
How to address discrepancies in Ce⁴⁺ titration results caused by impurities or side reactions?
Advanced Research Question
Troubleshooting Steps :
- Interference Check : Test for oxidizing impurities (e.g., Cl⁻) via blank titrations. Adjust sulfuric acid concentration to suppress Cl⁻ interference .
- Side Reaction Mitigation : Add 1% sulfamic acid to eliminate nitrite interference in nitric acid media .
- Reagent Purity : Use ≥98% pure Ce(NH₄)₄(SO₄)₄·2H₂O (EMSURE® ACS grade) to minimize baseline errors .
What are the optimal storage conditions for this compound to ensure long-term stability?
Basic Research Question
Store solid Ce(NH₄)₄(SO₄)₄·2H₂O in airtight, light-resistant HDPE containers at 15–25°C. Solutions should be kept in amber glass bottles under inert gas (N₂) to prevent Ce⁴⁺ reduction by atmospheric CO₂. Shelf life: 6 months for 0.1 M solutions in 0.5 M H₂SO₄ .
How does this compound perform in electrochemical etching applications compared to other Ce⁴⁺ salts?
Advanced Research Question
Comparative Analysis :
How to resolve conflicting endpoint determinations in Ce⁴⁺/Fe²⁺ titrations using statistical methods?
Advanced Research Question
Data Analysis Protocol :
Outlier Detection : Apply Grubbs’ test to exclude data points with Z > 2.2.
Error Propagation : Calculate combined uncertainty using the formula:
Validation : Cross-check with ICP-OES for Fe³⁺ post-titration. Acceptable RSD < 0.5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
